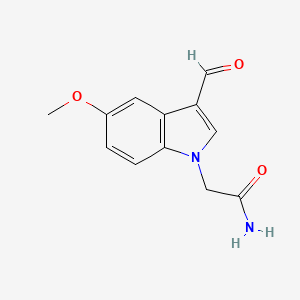
3-(4-fluorophenoxy)benzenesulfonyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorophenoxy)benzenesulfonyl Chloride is a useful research compound. Its molecular formula is C12H8ClFO3S and its molecular weight is 286.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radiolabelling and Imaging Agents
One significant application is in the development of prosthetic agents for radiolabelling, such as 3-[18F]fluoropropanesulfonyl chloride, which has been investigated for its potential in fluorine-18 labelling. This compound was prepared and used for the synthesis of 18F-labelled sulfonamides, demonstrating utility in positron emission tomography (PET) imaging. The study highlighted systematic variations in reaction conditions to achieve satisfactory yields even with weakly nucleophilic amines, pointing towards the versatility of sulfonyl chlorides in radiopharmaceutical synthesis (Löser et al., 2013).
Catalysis and Polymerization
Another area of application is in catalysis, where magnesium complexes incorporated with sulfonate phenoxide ligands have been used as efficient catalysts for the ring-opening polymerization of ε-caprolactone and trimethylene carbonate. This research shows the influence of the electron-withdrawing trifluoromethyl group at the benzenesulfonate moiety on the Lewis acidity of Mg2+, affecting the polymerization activity. Such findings underscore the role of sulfonyl chloride derivatives in facilitating controlled polymerization processes (Chen et al., 2010).
Organic Synthesis and Chemical Transformations
In organic synthesis, o-halo-substituted benzenesulfonyl chlorides, including compounds structurally similar to 3-(4-fluorophenoxy)benzenesulfonyl chloride, have been utilized for the synthesis of annulated azolo[c][1,2,4]thiadiazine S,S-dioxides. This demonstrates the reactivity of sulfonyl chlorides in facilitating base-promoted reactions and cyclizations, leading to the creation of novel chemical structures with potential applications in drug development and materials science (Cherepakha et al., 2013).
Material Science and Epoxy Resins
Furthermore, in the field of material science, sulfonyl chlorides have been employed in the synthesis of new ferrocene-containing diamines, which were subsequently used in epoxy resins. This work illustrates the role of sulfonyl chloride derivatives in creating materials with enhanced properties, such as improved curing times and x-ray contrast for imaging applications, pointing towards their importance in the development of advanced materials (Wright et al., 2001).
Biochemische Analyse
Biochemical Properties
3-(4-fluorophenoxy)benzenesulfonyl chloride plays a significant role in biochemical reactions, particularly in the formation of sulfonamide bonds. It interacts with various enzymes, proteins, and other biomolecules, facilitating the modification of these molecules. The compound is known to react with amines to form sulfonamides, which are important in medicinal chemistry for the development of drugs. The nature of these interactions involves the nucleophilic attack of the amine on the sulfonyl chloride group, leading to the formation of a stable sulfonamide bond .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modifying proteins and enzymes through sulfonamide bond formation. This modification can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions. Additionally, it can affect gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to moisture or high temperatures can lead to its degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modify target proteins and enzymes without causing significant toxicity. At high doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal metabolic processes. Threshold effects have been identified, indicating the importance of careful dosage control in experimental settings .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution of the compound is essential for elucidating its biochemical properties and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects. This localization is important for understanding the compound’s activity and function within cells .
Eigenschaften
IUPAC Name |
3-(4-fluorophenoxy)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO3S/c13-18(15,16)12-3-1-2-11(8-12)17-10-6-4-9(14)5-7-10/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATHTQRFJMILKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)OC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801260255 |
Source


|
| Record name | 3-(4-Fluorophenoxy)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801260255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885950-85-6 |
Source


|
| Record name | 3-(4-Fluorophenoxy)benzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885950-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Fluorophenoxy)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801260255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2,4-Dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B1307078.png)
![5-[2-(4-Methylpiperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1307080.png)
![1-(3-Fluoro-benzyl)-[1,4]diazepane](/img/structure/B1307085.png)




![2-Chloro-N-[4-(4-fluoro-phenyl)-5-methyl-thiazol-2-yl]-acetamide](/img/structure/B1307106.png)

![N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide](/img/structure/B1307111.png)


